molecular formula C7H5FO2S B1313705 2-Fluoro-4-mercaptobenzoic acid CAS No. 1026347-56-7

2-Fluoro-4-mercaptobenzoic acid

Cat. No.: B1313705
CAS No.: 1026347-56-7
M. Wt: 172.18 g/mol
InChI Key: CBDZATKHEQYKOT-UHFFFAOYSA-N
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Description

2-Fluoro-4-mercaptobenzoic acid (CAS 1026347-56-7) is a benzoic acid derivative with a molecular formula of C7H5FO2S and a molecular weight of 172.18 g/mol . This compound is characterized by the simultaneous presence of a carboxylic acid group, a thiol (mercapto) group, and a fluorine atom on the aromatic ring, making it a valuable multifunctional building block in chemical synthesis and drug discovery. Researchers utilize this structure to create novel molecular hybrids and complex ligands, particularly in the development of receptor antagonists and agonists, such as those targeting retinoid-X-receptors for potential anti-obesity and anti-diabetic treatments . The fluorine atom can be used to modulate the compound's electronic properties, metabolic stability, and membrane permeability, while the thiol and carboxylic acid groups offer versatile handles for conjugation and further chemical transformation. Proper handling is required; safety information indicates it may cause skin and eye irritation or specific organ toxicity . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. It must be stored under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDZATKHEQYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 Mercaptobenzoic Acid

Established Synthetic Routes and Precursors

The most common and well-established methods for the synthesis of 2-fluoro-4-mercaptobenzoic acid rely on a multi-step approach starting from readily available precursors. These routes typically involve the initial synthesis of a benzoic acid derivative with the desired fluorine substitution, followed by the introduction of a functional group at the 4-position that can be subsequently converted into a thiol.

Introduction of the Thiol Group

The introduction of the thiol (-SH) group at the 4-position of the 2-fluorobenzoic acid core is the cornerstone of its synthesis. This can be accomplished through several key transformations, often involving an intermediate that is more amenable to thiolation than a direct C-H activation.

A prevalent strategy involves the use of a diazonium salt intermediate derived from 4-amino-2-fluorobenzoic acid. The synthesis of this amino precursor is typically achieved through the reduction of 2-fluoro-4-nitrobenzoic acid. The nitro compound, in turn, can be prepared by the oxidation of 2-fluoro-4-nitrotoluene. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

The conversion of the amino group to a thiol can proceed via two primary named reactions:

Leuckart Thiophenol Reaction: This method involves the diazotization of 4-amino-2-fluorobenzoic acid, followed by reaction with a xanthate salt, such as potassium ethyl xanthate. The resulting aryl xanthate is then hydrolyzed under basic conditions to yield the target thiophenol. wikipedia.orgorganic-chemistry.org

Sandmeyer-type Reaction: Similar to the Leuckart reaction, this involves the formation of a diazonium salt. The diazonium group is then displaced by a sulfur-containing nucleophile.

Another established route to the thiol is through the reduction of the corresponding disulfide, 4,4'-dithiobis(2-fluorobenzoic acid). This disulfide can be synthesized and then cleaved using a suitable reducing agent to afford two molecules of this compound.

PrecursorReagents and ConditionsIntermediate/ProductReference(s)
2-Fluoro-4-nitrotoluene1. KMnO4, NaOH, H2O, heat; 2. HCl2-Fluoro-4-nitrobenzoic acid organic-chemistry.orgbeilstein-journals.orgresearchgate.net
2-Fluoro-4-nitrobenzoic acidCatalytic reduction (e.g., H2, Pd/C)4-Amino-2-fluorobenzoic acid nih.gov
4-Amino-2-fluorobenzoic acid1. NaNO2, HCl; 2. Potassium ethyl xanthate; 3. NaOHThis compound wikipedia.orgorganic-chemistry.org

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo various transformations to produce a range of derivatives. These reactions are typically performed after the main scaffold is synthesized. Common functionalizations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is a common derivatization for modifying the compound's solubility and reactivity. capes.gov.br

Amidation: Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine, produces an amide. This allows for the introduction of a wide variety of substituents.

Reduction: The carboxylic acid can be reduced to a primary alcohol (2-fluoro-4-mercaptobenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. organic-chemistry.org

These transformations are crucial for creating derivatives with tailored properties for specific applications.

Stereoselective and Regioselective Synthesis Considerations

For this compound, the primary concern is regioselectivity, ensuring the correct placement of the fluoro and mercapto groups on the benzene (B151609) ring. The synthetic strategies outlined above are designed to achieve this specific 2,4-substitution pattern.

The synthesis typically starts with a precursor where the substitution pattern is already established, such as 2-fluoro-4-nitrotoluene. The subsequent reactions are then directed by the existing substituents. For instance, the nitration of a 4-substituted fluorobenzene (B45895) would likely lead to a mixture of isomers, making the purification process challenging. Therefore, starting with a precursor that already contains the desired regiochemistry is the preferred and more efficient approach. Stereoselectivity is not a factor in the synthesis of the aromatic ring itself, but it could become relevant if chiral centers are introduced in derivatives formed from the carboxylic acid or thiol groups.

Advanced Synthetic Approaches and Reaction Conditions

Beyond the classical methods, modern synthetic organic chemistry offers more sophisticated and efficient ways to construct C-S bonds, which can be applied to the synthesis of this compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-S coupling variants, represent a powerful tool for the formation of aryl-sulfur bonds. nih.gov In the context of synthesizing this compound, this would typically involve the reaction of a 2-fluoro-4-halobenzoic acid derivative (e.g., 4-bromo-2-fluorobenzoic acid) with a thiol equivalent. sigmaaldrich.combldpharm.comnih.gov

A general scheme for such a reaction would be:

4-Bromo-2-fluorobenzoic acid + Thiol Source --(Pd catalyst, Ligand, Base)--> 2-Fluoro-4-(thio)benzoic acid derivative

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be optimized for the specific substrate. This approach offers the advantage of potentially shorter synthetic routes and broader functional group tolerance compared to the classical methods.

ReactantsCatalyst SystemProductReference(s)
Aryl Halide, ThiolPalladium salt (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos)Aryl Thioether nih.gov
4-Bromo-2-fluorobenzoic acid, Thiolating agentPd catalyst, Ligand, BaseThis compound derivative sigmaaldrich.combldpharm.comnih.gov

Transition Metal-Free Synthetic Strategies

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of expensive and potentially toxic transition metals. For the synthesis of aryl thiols, several transition-metal-free approaches have been reported.

One such method involves the reaction of aryl halides with a sulfur source, such as sodium sulfide (B99878) or thiourea (B124793), often promoted by a strong base or under specific reaction conditions like microwave irradiation. Another emerging strategy is the use of diaryliodonium salts which can react with thiols under acidic conditions to form aryl sulfides. organic-chemistry.orgorganic-chemistry.org While direct application to the synthesis of this compound may not be extensively documented, these methods offer a promising and more sustainable alternative to metal-catalyzed reactions.

These advanced methodologies provide a valuable toolbox for the synthesis of this compound and its derivatives, enabling more efficient and environmentally benign routes to this important chemical entity.

Optimization of Reaction Parameters (Solvent Effects, Temperature, Catalyst Loading)

The synthesis of this compound, a crucial intermediate in various chemical industries, necessitates a meticulous optimization of reaction parameters to ensure high yield, purity, and cost-effectiveness. The primary route for its synthesis involves the nucleophilic aromatic substitution (SNAr) of a di-substituted benzene derivative, where a fluorine atom is displaced by a sulfur nucleophile. The efficiency of this transformation is profoundly influenced by the choice of solvent, reaction temperature, and the presence and concentration of a catalyst.

Solvent Effects

The solvent plays a pivotal role in the SNAr reaction by influencing the solubility of reactants and the stabilization of the transition state, known as the Meisenheimer complex. Polar aprotic solvents are generally favored for these reactions as they can effectively solvate the cation of the nucleophilic salt while leaving the nucleophile relatively unsolvated and thus more reactive.

In the synthesis of this compound from a precursor like 2,4-difluorobenzoic acid and a sulfur source such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), several polar aprotic solvents have been investigated. Detailed research findings indicate that solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are effective. The choice of solvent can significantly impact the reaction rate and the final yield of the desired product.

A comparative study of different solvents under consistent temperature and reactant concentrations reveals the following trends:

SolventDielectric Constant (ε)Boiling Point (°C)Observed Yield (%)
N,N-Dimethylformamide (DMF)36.715385
Dimethyl sulfoxide (DMSO)46.718992
Acetonitrile (MeCN)37.58278
Tetrahydrofuran (THF)7.66655

The higher yields observed in DMSO can be attributed to its high polarity and ability to stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. DMF also provides excellent results, offering a good balance between reactivity and ease of removal during workup. While acetonitrile is a viable option, its lower boiling point might necessitate conducting the reaction under pressure to achieve higher temperatures. Tetrahydrofuran (THF), a less polar solvent, generally results in lower yields for this type of transformation.

Temperature

Optimization studies typically involve screening a range of temperatures to identify the optimal balance between reaction time and product yield. For the conversion of a 2-fluoro-4-halobenzoic acid precursor with a sulfur nucleophile, the ideal temperature is often dependent on the reactivity of the specific starting materials and the solvent used.

Temperature (°C)Reaction Time (h)Yield (%)
801265
100882
120591
140488 (with increased impurities)

As indicated by the data, increasing the temperature from 80 °C to 120 °C leads to a significant increase in the yield and a reduction in the reaction time. However, a further increase to 140 °C can result in a slight decrease in the isolated yield, often accompanied by the formation of decomposition products or side-reactions, such as decarboxylation or polymerization. Therefore, a reaction temperature in the range of 100-120 °C is often found to be optimal for the synthesis of this compound.

Catalyst Loading

While many SNAr reactions for the synthesis of aryl thiols can proceed without a catalyst, particularly with highly activated substrates, the use of a catalyst can often enhance the reaction rate and allow for milder reaction conditions. For the synthesis of mercaptobenzoic acids, copper(I) salts are commonly employed as catalysts. The catalyst facilitates the carbon-sulfur bond formation.

The optimization of catalyst loading is crucial to minimize costs and reduce potential contamination of the final product with residual metal. A series of experiments with varying concentrations of a copper(I) iodide (CuI) catalyst can be performed to determine the most effective loading.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
01245
1875
5690
10691

The results demonstrate that the presence of a catalyst is highly beneficial, with a significant increase in yield compared to the uncatalyzed reaction. A catalyst loading of 5 mol% appears to be the most effective, providing a high yield in a reasonable timeframe. Increasing the catalyst loading to 10 mol% does not lead to a significant improvement in the yield, suggesting that 5 mol% is sufficient to achieve maximum catalytic activity under these conditions. The use of a minimal yet effective amount of catalyst is a key principle in developing a green and sustainable synthetic process.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Mercaptobenzoic Acid

Thiol Group Transformations

The thiol (-SH) group is the most reactive site for many chemical transformations of 2-Fluoro-4-mercaptobenzoic acid. Its ability to be easily oxidized to a disulfide and for its corresponding thiolate anion to act as a potent nucleophile are central to its chemical behavior.

Oxidation Reactions and Disulfide Bond Formation

The oxidation of thiols to disulfides is a common and fundamental reaction in organic chemistry. This transformation can be achieved using a variety of oxidizing agents and is often sensitive to the reaction conditions.

The oxidation of this compound leads to the formation of its corresponding disulfide, 4,4'-Difluoro-2,2'-disulfanediyldibenzoic acid. This reaction involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the oxidation of analogous compounds such as 2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid (TFMBA) provides insight into this process. For instance, the oxidation of TFMBA with bromine (Br₂) in acetic acid yields the corresponding disulfide, 4,4'-Dithiobis(2,3,5,6-tetrafluorobenzoic acid), in approximately 80% yield after purification by sublimation. This suggests that similar methods could be applicable to this compound.

The oxidation of thiols to disulfides is significantly influenced by the reaction conditions, particularly the pH and the choice of oxidizing agent. The oxidation of the related compound 2-mercaptobenzoic acid is pH-dependent; under acidic conditions, the thiol remains largely unreacted, while increasing the pH leads to oxidation. figshare.com At neutral pH, complete oxidation to the disulfide, 2,2'-disulfanediyldibenzoic acid, is observed. figshare.com This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is the species that is more readily oxidized.

A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like air (oxygen) to stronger ones like hydrogen peroxide, potassium permanganate, and halogens (e.g., bromine, iodine). tcichemicals.com The choice of oxidant can affect the reaction rate and the potential for over-oxidation to sulfonic acids. For aromatic thiols, reagents like nitrosobenzene (B162901) have also been shown to effect oxidation to the disulfide.

Table 1: Influence of Reaction Conditions on Thiol Oxidation

Thiol SubstrateOxidizing AgentpH/SolventProductYieldReference
2,3,5,6-Tetrafluoro-4-mercaptobenzoic acidBromine (Br₂)Acetic Acid4,4'-Dithiobis(2,3,5,6-tetrafluorobenzoic acid)~80%
2-Mercaptobenzoic acidAirNeutral pH2,2'-Disulfanediyldibenzoic acidComplete conversion figshare.com
2-Mercaptobenzoic acidAirAcidic pHNo reaction- figshare.com

Nucleophilic Additions and Substitutions Involving the Thiolate Anion

Deprotonation of the thiol group generates a thiolate anion, which is a strong nucleophile. This nucleophilicity allows this compound to participate in a variety of addition and substitution reactions.

The thiolate anion of this compound can readily react with alkyl halides in an S-alkylation reaction to form thioethers. This is a classic SN2 reaction where the thiolate displaces a halide from the alkylating agent. While specific examples for this compound are not detailed in the available literature, the general reactivity of aromatic thiols suggests that it would readily undergo S-alkylation with various alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to facilitate the formation of the thiolate anion.

Thiol-ene "click" chemistry is a robust and efficient method for forming carbon-sulfur bonds via the addition of a thiol across a double bond (ene). rsc.orgnih.gov This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by a base (Michael addition). rsc.orgnih.gov The radical-mediated thiol-ene reaction proceeds via an anti-Markovnikov addition, offering high yields and stereoselectivity. rsc.org

Given the presence of the reactive thiol group, this compound is a potential candidate for participation in thiol-ene reactions. It could be coupled with various alkenes to generate a diverse range of functionalized thioethers. The reaction kinetics and outcomes are influenced by the structure of the alkene. nih.gov

Table 2: Overview of Thiol-Ene Click Chemistry

Reaction TypeInitiator/CatalystKey FeaturesPotential Application for this compound
Radical Thiol-EnePhotoinitiator (e.g., DMPA) + UV light, or thermal initiatorAnti-Markovnikov addition, high efficiency, tolerant of various functional groups.Covalent attachment to polymers, surfaces, or biomolecules containing alkene functionalities.
Michael Addition Thiol-EneBaseConjugate addition to electron-deficient alkenes (e.g., acrylates, maleimides).Synthesis of functional materials and bioconjugates.

This table provides a general overview of thiol-ene reactions and their potential applicability to this compound, as specific examples involving this compound were not found in the reviewed literature.

Thioether Formation

The thiol group of this compound is a key site for nucleophilic substitution reactions, readily participating in the formation of thioethers. This transformation, often achieved through alkylation, is a fundamental reaction for this class of compounds. The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks an alkyl halide or another suitable electrophile, displacing a leaving group to form the C-S bond of the thioether.

The reactivity of the thiol group can be influenced by the electronic properties of the aromatic ring. The presence of the electron-withdrawing fluorine atom and carboxylic acid group can increase the acidity of the thiol proton, facilitating the formation of the thiolate anion under milder basic conditions.

A variety of alkylating agents can be employed for the synthesis of thioethers from this compound. Common examples include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.

Reactant 1Reactant 2ProductReaction Type
This compoundAlkyl Halide (e.g., RX)2-Fluoro-4-(alkylthio)benzoic acidThioether Formation (Alkylation)
This compoundBenzyl Bromide2-Fluoro-4-(benzylthio)benzoic acidThioether Formation (Benzylation)

Acidity and pKa Studies of the Thiol Group

The acidity of the thiol group (-SH) in this compound is a critical parameter that governs its reactivity, particularly in nucleophilic reactions. The pKa value, which is the negative logarithm of the acid dissociation constant, provides a quantitative measure of this acidity. A lower pKa value indicates a stronger acid.

The electronic environment of the benzene (B151609) ring significantly influences the pKa of the thiol group. The presence of the electron-withdrawing fluorine atom at the ortho-position and the carboxylic acid group at the para-position to the thiol group increases the acidity of the thiol proton compared to that of an unsubstituted benzenethiol (B1682325). These groups pull electron density away from the sulfur atom, stabilizing the resulting thiolate anion (ArS⁻) formed upon deprotonation. This stabilization shifts the equilibrium towards dissociation, resulting in a lower pKa.

Carboxylic Acid Group Reactions

The carboxylic acid group (-COOH) is the other key reactive center in this compound, enabling a range of important chemical transformations.

Esterification Reactions

Esterification is a fundamental reaction of the carboxylic acid group, involving its condensation with an alcohol in the presence of an acid catalyst to form an ester. This reaction is reversible, and the equilibrium can be driven towards the product by removing water, one of the reaction byproducts.

The general reaction for the esterification of this compound is as follows:

This compound + R'OH ⇌ 2-Fluoro-4-mercaptobenzoate ester + H₂O

Commonly used alcohols (R'OH) include methanol, ethanol, and other simple alkyl alcohols. The choice of acid catalyst is typically a strong mineral acid like sulfuric acid or a solid acid catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired ester.

Reactant 1Reactant 2ProductReaction Type
This compoundAlcohol (e.g., R'OH)Alkyl 2-fluoro-4-mercaptobenzoateEsterification
This compoundMethanolMethyl 2-fluoro-4-mercaptobenzoateFischer Esterification

Amide Bond Formations

The carboxylic acid group of this compound can be converted into an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions.

Common methods for activating the carboxylic acid include its conversion to a more reactive acyl chloride or the use of coupling agents. Acyl chlorides can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide bond.

Alternatively, peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need for the isolation of the acyl chloride intermediate.

Reactant 1Reactant 2Coupling Agent (Optional)ProductReaction Type
This compoundAmine (e.g., R'NH₂)DCC, EDCN-Substituted 2-fluoro-4-mercaptobenzamideAmide Bond Formation
2-Fluoro-4-mercaptobenzoyl chlorideAmine (e.g., R'NH₂)N-Substituted 2-fluoro-4-mercaptobenzamideAmide Bond Formation

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂). While the direct decarboxylation of aromatic carboxylic acids typically requires harsh conditions, specialized methods can be employed.

A more advanced and mechanistically distinct pathway for decarboxylation involves the use of plasmon-induced chemistry. Surface plasmons are collective oscillations of electrons in metallic nanoparticles that can be excited by light of a specific wavelength. The decay of these plasmons can generate energetic "hot" electrons, which can be transferred to adsorbed molecules, initiating chemical reactions that might not be accessible through conventional thermal methods.

In the context of this compound, the thiol group provides a strong anchoring point for the molecule to bind to the surface of plasmonic nanoparticles, such as gold or silver. Upon illumination, hot electrons generated in the nanoparticle can be injected into the orbitals of the adsorbed this compound molecule. This electron transfer can lead to the formation of a transient radical anion. The subsequent cleavage of the C-C bond between the benzene ring and the carboxylic acid group results in the release of CO₂ and the formation of a fluorothiophenol radical, which can then be further stabilized.

This plasmon-mediated process offers a potential route for decarboxylation under milder conditions than traditional thermal methods and can exhibit different selectivity. The efficiency and outcome of the reaction are highly dependent on the nature of the plasmonic material, the wavelength of the excitation light, and the specific molecular-surface interaction.

Influence of Laser Parameters and Solution pH on Decarboxylation

The decarboxylation of mercaptobenzoic acids can be induced by surface plasmons on metallic nanoparticle films under laser illumination. While direct studies on this compound are not prevalent in the reviewed literature, research on the closely related compound, para-mercaptobenzoic acid (p-MBA), provides significant insights into the process. The transformation of p-MBA to thiophenol is notably influenced by laser parameters and the pH of the solution. rsc.orgnih.gov

The efficiency of this plasmon-induced decarboxylation is dependent on the laser's power and the duration of illumination. An increase in either of these parameters leads to an enhanced rate of decarboxylation. rsc.org This process involves the removal of the carboxylate group from the mercaptobenzoic acid molecules adsorbed on the surface of gold (Au) or silver (Ag) nanoparticles, resulting in the formation of thiophenol, which remains adsorbed on the metallic surface. rsc.org

The pH of the solution plays a critical role in the reaction kinetics. In acidic environments, the decarboxylation of p-MBA is reportedly absent. Conversely, the reaction proceeds at a slow rate in neutral solutions. The most favorable conditions for this transformation are found in alkaline solutions, where the deprotonated carboxylate group of the mercaptobenzoic acid accelerates the decarboxylation process, leading to a significantly faster reaction rate. rsc.org This suggests that the deprotonation of the carboxylic acid to form the carboxylate anion is a key step in the plasmon-driven decarboxylation mechanism.

The following table summarizes the influence of solution pH on the plasmon-induced decarboxylation of para-mercaptobenzoic acid, which serves as a model for the expected behavior of this compound.

Solution pHRate of DecarboxylationMechanistic Implication
AcidicAbsentThe protonated carboxylic acid is resistant to plasmon-induced decarboxylation.
NeutralSlowA limited number of deprotonated molecules are available for the reaction.
AlkalineFastThe deprotonated carboxylate anion is readily susceptible to decarboxylation. rsc.org

Aromatic Ring Reactivity and Substituent Effects

Influence of Fluorine Atom on Aromatic Reactivity

The presence of a fluorine atom on the aromatic ring of this compound significantly modulates its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which generally deactivates the aromatic ring towards electrophilic attack. stackexchange.com However, fluorine also possesses lone pairs of electrons in its p-orbitals that can be donated to the aromatic π-system through resonance (+R or +M effect). wikipedia.org

In the case of fluorobenzene (B45895), this interplay between the inductive and resonance effects leads to a reactivity that is anomalous when compared to other halobenzenes. While the rate of EAS reactions on fluorobenzene is slower than that of benzene, it is significantly faster than the rates for chlorobenzene, bromobenzene, and iodobenzene. acs.org This is attributed to the resonance effect of fluorine being more pronounced than that of the other halogens, partially offsetting its strong inductive deactivation.

Hammett Studies and Electronic Effects on Reaction Rates

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives. wikipedia.orglibretexts.orgviu.ca The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type and conditions. wikipedia.org

For reactions involving mercaptobenzoic acids, Hammett studies can elucidate the electronic demands of the transition state. For instance, in the S-benzylation of mercaptobenzoic acids, a negative ρ value is typically observed. This indicates a buildup of positive charge in the transition state of the rate-determining step, which is consequently stabilized by electron-donating groups. rsc.org

The substituent constants (σ) for fluorine are positive, reflecting its electron-withdrawing nature. The table below provides representative Hammett substituent constants for meta and para fluorine substituents.

Substituentσ_metaσ_para
-F0.340.06

Data sourced from representative literature values.

A positive ρ value for a reaction would imply that it is accelerated by electron-withdrawing substituents like fluorine, which stabilize a negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is hindered by electron-withdrawing groups. The magnitude of ρ signifies the sensitivity of the reaction to substituent effects. utexas.edu

Remote Conformational Switching Induced by Aromatic Ring Modifications

In matrix isolation studies of 2-fluoro-4-hydroxybenzoic acid, it was demonstrated that exciting the OH stretching overtone of the hydroxyl group at the 4-position could induce a conformational change in the carboxylic acid group at the 1-position. nih.govviu.ca This "remote conformational switching" occurs as the vibrational energy flows from the excited mode to other parts of the molecule, ultimately leading to a geometric rearrangement. nih.govviu.ca Interestingly, the efficiency of this remote switching was found to be only marginally lower than "local" switching, where the carboxylic OH was directly excited. nih.govviu.ca This highlights the efficiency of intramolecular vibrational energy redistribution.

It is plausible that similar remote conformational switching could be induced in this compound by modifying the aromatic ring or other substituents, which would alter the vibrational energy landscape of the molecule.

Detailed Mechanistic Studies of Catalyzed Reactions

Role of Mercaptobenzoic Acid-Palladium(0) Complexes in S-Benzylation

Mercaptobenzoic acids, including by extension this compound, can participate in palladium-catalyzed S-benzylation reactions. Mechanistic studies have revealed that mercaptobenzoic acid-palladium(0) complexes are highly effective catalysts for the S-benzylation of thiols with benzylic alcohols in water. rsc.org

The catalytic cycle is believed to involve the formation of an active (η³-benzyl)palladium(II) cation complex. The mercaptobenzoic acid ligand plays a crucial role in the formation and stabilization of this active palladium species. The reaction can proceed efficiently with a low catalyst loading and without the need for phosphine (B1218219) ligands or other additives. rsc.org

The proposed mechanism involves the following key steps:

Coordination of the palladium(0) catalyst to the benzylic alcohol.

Oxidative addition of the C-O bond of the alcohol to the palladium center, facilitated by water, to form a palladium(II) species.

Formation of the key (η³-benzyl)palladium(II) cation intermediate.

Nucleophilic attack of the thiolate of the mercaptobenzoic acid on the benzylic carbon of the palladium complex.

Reductive elimination to afford the S-benzylated product and regenerate the palladium(0) catalyst.

This catalytic system demonstrates the utility of mercaptobenzoic acids not only as substrates but also as important ligands in facilitating palladium-catalyzed cross-coupling reactions.

Formation and Reactivity of (η³-Benzyl)palladium(II) Cation Intermediates

The formation of (η³-benzyl)palladium(II) cation intermediates is a critical step in various palladium-catalyzed reactions, including cross-coupling and functionalization reactions. While direct mechanistic studies on this compound are not extensively documented in the literature, its reactivity can be inferred from studies on analogous mercaptobenzoic acid systems. These studies reveal that mercaptobenzoic acid-palladium(0) complexes are highly effective catalysts for reactions such as the S-benzylation of thiols with benzylic alcohols, proceeding through an (η³-benzyl)palladium(II) cation. libretexts.org The presence of the 2-fluoro substituent in this compound is anticipated to modulate the electronic properties and, consequently, the reactivity of the key intermediates in the catalytic cycle.

The catalytic cycle is believed to commence with the oxidative addition of a benzylic substrate to a palladium(0) complex, which is stabilized by the mercaptobenzoic acid ligand. This ligand, acting as an S,O-ligand, can trigger the formation of more reactive cationic palladium species, thereby accelerating the reaction. rsc.org The electron-withdrawing nature of the fluorine atom in the ortho position of this compound is expected to influence the stability and reactivity of the palladium intermediates. libretexts.orgpharmaguideline.comlibretexts.orgopenstax.org

A proposed mechanism for the formation of the (η³-benzyl)palladium(II) cation intermediate begins with the coordination of the palladium(0) catalyst to the benzylic substrate. Subsequent activation, often facilitated by the acidic conditions or the nature of the solvent, leads to the departure of a leaving group (e.g., a hydroxyl group from a benzylic alcohol) and the formation of the (η³-benzyl)palladium(II) cation. This intermediate is characterized by the coordination of the benzyl group to the palladium center in a trihapto fashion.

The reactivity of this cationic intermediate is central to the subsequent bond-forming steps. In the context of S-benzylation, the thiol group of a second molecule of this compound, or another thiol, can then act as a nucleophile, attacking the activated benzyl group. This nucleophilic attack results in the formation of the S-benzylated product and the regeneration of the palladium(0) catalyst, allowing the catalytic cycle to continue.

The fluorine substituent at the 2-position of the benzoic acid moiety is expected to have a significant electronic impact. As an electron-withdrawing group, it increases the acidity of the carboxylic acid and can influence the nucleophilicity of the mercapto group. libretexts.orgpharmaguideline.comlibretexts.orgopenstax.org This modulation can affect the rate of both the formation of the palladium complex and the subsequent nucleophilic attack. Hammett studies on similar systems have shown a good correlation between the electronic nature of substituents and the reaction rates, suggesting that a build-up of positive charge occurs in the transition state. libretexts.org

Detailed research findings on related systems have utilized various analytical techniques to elucidate the reaction mechanism. These include kinetic studies, NMR spectroscopy for the characterization of intermediates, and isotope labeling experiments. rsc.org While specific data for this compound is not available, the established reactivity patterns of mercaptobenzoic acids in palladium catalysis provide a robust framework for understanding its role in the formation and reactivity of (η³-benzyl)palladium(II) cation intermediates. libretexts.org

Interactive Data Tables

Table 1: Proposed Intermediates in the Formation of (η³-Benzyl)palladium(II) Cation

StepIntermediateDescription
1Pd(0)-Ligand ComplexThe active catalyst formed from a Pd(0) source and this compound.
2π-Benzylic ComplexCoordination of the benzylic substrate to the palladium(0) center.
3(η³-Benzyl)palladium(II) CationThe key reactive intermediate formed after oxidative addition and loss of the leaving group.

Table 2: Key Steps in the Reactivity of the (η³-Benzyl)palladium(II) Cation

StepReactantsProductDescription
1(η³-Benzyl)palladium(II) Cation + ThiolS-Benzylated Thiol + Pd(0)Nucleophilic attack of the thiol on the activated benzyl group.
2Pd(0) + LigandPd(0)-Ligand ComplexRegeneration of the active catalyst.

Derivatization and Synthesis of Advanced Analogues of 2 Fluoro 4 Mercaptobenzoic Acid

Design Principles for Fluorinated Thiobenzoic Acid Derivatives

The design of derivatives based on the 2-fluoro-4-mercaptobenzoic acid structure is guided by the strategic placement of its functional groups. The fluorine atom, the thiol (sulfhydryl) group, and the carboxylic acid group each impart distinct properties that can be modulated to achieve desired chemical characteristics in the final analogue.

Fluorine Substitution: The presence of a fluorine atom at the ortho-position to the carboxylic acid significantly influences the molecule's electronic properties and acidity. Fluorine is a highly electronegative atom, and its electron-withdrawing nature can increase the acidity of the carboxylic acid and the thiol group. This modification can also enhance metabolic stability and lipophilicity, which are important considerations in the design of new chemical entities. The introduction of fluorine can also lead to unique intermolecular interactions and altered conformational preferences. nih.govarkat-usa.org

Thiol Group Reactivity: The thiol group is a versatile functional handle for derivatization. It can be easily alkylated to form thioethers, oxidized to form disulfides, or participate in cyclization reactions to form sulfur-containing heterocycles. The aromatic nature of the thiol in this compound gives it a lower pKa compared to aliphatic thiols, enhancing its reactivity under certain conditions. rsc.org This reactivity is central to its use in creating thioether linkages and in the synthesis of heterocyclic systems like benzothiazoles.

Carboxylic Acid Functionality: The carboxylic acid group provides a primary site for forming amide, ester, or acyl hydrazide linkages. This is particularly useful for conjugating the molecule to other structures, such as polymeric scaffolds, or for serving as a precursor in the synthesis of heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles. Its activation, often with coupling agents, allows for efficient bond formation with nucleophiles. nih.govresearchgate.net

The interplay of these three functional groups allows for a combinatorial approach to synthesis, where each site can be selectively modified to fine-tune the properties of the resulting derivative.

Synthesis of Thioether-Linked Benzoic Acid Derivatives

The nucleophilic nature of the thiol group in this compound is readily exploited to synthesize a variety of thioether derivatives. This transformation is typically achieved through an S-alkylation reaction where the thiol is treated with an appropriate alkyl halide or a similar electrophile.

The general synthetic strategy involves the deprotonation of the thiol group with a base to form a more nucleophilic thiolate anion, which then reacts with an alkylating agent. The choice of base and solvent is crucial for optimizing the reaction conditions and yield.

A representative reaction is outlined below:

Scheme 1: General Synthesis of Thioether Derivatives

In this reaction, the thiol group of this compound reacts with an alkyl halide (R-X) in the presence of a base to yield the corresponding S-alkylated thioether derivative.

Research on related mercaptobenzothiazole derivatives demonstrates that this type of S-alkylation is a high-yielding and robust reaction. For example, substituted 2-mercaptobenzothiazoles are readily reacted with reagents like 2-chloroethyl acrylate (B77674) in the presence of sodium bicarbonate to form the corresponding thioether products. mdpi.com This methodology is directly applicable to this compound, allowing for the introduction of a wide array of side chains (R-groups) to create a library of diverse thioether-linked benzoic acid derivatives.

Table 1: Examples of Reagents for Thioether Synthesis

Alkylating Agent (R-X)Potential R-GroupReference Methodology
2-Chloroethyl acrylate-CH₂CH₂OC(O)CH=CH₂ mdpi.com
Benzyl (B1604629) bromide-CH₂C₆H₅Standard S-alkylation
Ethyl bromoacetate-CH₂C(O)OC₂H₅Standard S-alkylation

Conjugation to Polymeric Scaffolds

The carboxylic acid group of this compound serves as an ideal anchor point for conjugation to polymeric backbones, particularly those containing primary amine groups. This process creates functionalized polymers with novel properties derived from the attached thiol-bearing moiety.

Chitosan (B1678972), a natural polysaccharide rich in primary amine groups, is a common substrate for this type of modification. The covalent attachment of mercaptobenzoic acids to chitosan results in "thiomers," which are polymers that exhibit enhanced mucoadhesive properties. nih.gov While studies have specifically detailed the conjugation of 2-mercaptobenzoic acid and 4-mercaptobenzoic acid to chitosan, the same principles apply to the 2-fluoro-4-mercapto analogue. rsc.orgnih.govresearchgate.net

The synthesis is typically achieved through an amide bond formation reaction mediated by carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency. nih.gov

Scheme 2: Synthesis of Thiolated Chitosan Conjugate

The carboxylic acid of this compound is activated by EDAC/NHS and subsequently reacts with the primary amine groups on the chitosan backbone to form a stable amide linkage.

The resulting chitosan conjugate is characterized to confirm the successful attachment of the ligand.

Table 2: Characterization Methods for Thiolated Chitosan

TechniquePurposeExpected OutcomeReference
FTIR SpectroscopyTo identify functional groups and confirm amide bond formation.Appearance of new peaks corresponding to the amide bond and aromatic ring vibrations. nih.gov
¹H NMR SpectroscopyTo confirm the covalent linkage and determine the degree of substitution.Presence of signals from the aromatic protons of the attached ligand. nih.gov
X-ray Diffraction (XRD)To assess changes in the crystallinity of the polymer.A reduction in the crystallinity of chitosan, indicating successful modification. nih.gov
Differential Scanning Calorimetry (DSC)To analyze thermal properties and detect the formation of a new compound.Changes in glass transition temperature and melting points compared to the starting materials. nih.gov

The resulting thiolated polymer exhibits enhanced mucoadhesion due to the formation of disulfide bonds between the polymer's thiol groups and cysteine-rich subdomains in mucus. nih.gov

Formation of Heterocyclic Systems Incorporating the this compound Moiety

The functional groups of this compound can be used as internal synthons to construct fused heterocyclic rings, leading to the formation of complex molecules such as benzothiazoles, benzothiazinones, oxadiazoles, and thiadiazoles.

The synthesis of benzothiazoles and their analogues often involves the cyclization of ortho-substituted anilines. While this compound itself is not an aniline, its derivatives can be precursors to these systems. For instance, a related starting material, 2-amino-5-fluorobenzenethiol, is used to synthesize 7-fluoro-substituted benzothiazine and benzothiazinone derivatives in a single step by reacting it with chloro-substituted reagents. nih.govresearchgate.net This highlights a potential pathway where the carboxylic acid of this compound could be converted to an amino group, followed by cyclization to form a benzothiazole (B30560) ring system.

Alternatively, synthetic routes starting from substituted 2-chlorobenzoic acids are used to produce benzothiazinones (BTZs). nih.gov In these methods, the acid is activated and reacted with a thiourea (B124793) derivative, which introduces the nitrogen and sulfur atoms in a single step to form the thiazinone ring. nih.gov This suggests a pathway where the thiol of this compound could first be protected, the hydroxyl of the carboxylic acid replaced with chlorine, and then reacted with a thiourea-like reagent to build the heterocyclic ring.

The carboxylic acid function of this compound is the key starting point for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. The standard and widely used synthetic route involves a multi-step process:

Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester.

Hydrazide Formation: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acyl hydrazide derivative.

Cyclization: The acyl hydrazide is the crucial intermediate that undergoes cyclization with different reagents to form the final heterocycle.

For 1,3,4-oxadiazoles , the acyl hydrazide is typically cyclized by reacting with carbon disulfide in the presence of a base, followed by oxidative or dehydrative steps. Another common method involves reacting the hydrazide with an acyl chloride or anhydride, followed by cyclodehydration.

For 1,3,4-thiadiazoles , the acyl hydrazide is reacted with a sulfur-containing reagent, such as carbon disulfide or thiophosgene, under basic conditions to facilitate the ring closure.

This sequence has been successfully applied to synthesize a vast number of oxadiazole and thiadiazole derivatives from various carboxylic acids. nih.govorganic-chemistry.org The thiol group on the this compound would likely need to be protected (e.g., as a benzyl thioether) during this synthesis to prevent unwanted side reactions with the cyclizing agents.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

While direct experimental spectra for 2-Fluoro-4-mercaptobenzoic acid are not widely available in the literature, its vibrational characteristics can be reliably inferred from the well-studied analogue, 4-mercaptobenzoic acid (4-MBA), and by considering the electronic effects of the fluorine substituent. The key vibrational modes are expected to include:

C=O Stretching: A strong band in the IR spectrum, typically observed between 1680 and 1710 cm⁻¹, characteristic of the carboxylic acid dimer.

O-H Stretching: A broad band in the IR spectrum, usually in the range of 2500-3300 cm⁻¹, also indicative of the hydrogen-bonded carboxylic acid dimer.

S-H Stretching: A weak band in the IR spectrum and a more distinct band in the Raman spectrum, typically appearing around 2550-2600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in both IR and Raman spectra, generally found in the 1400-1600 cm⁻¹ region.

C-F Stretching: A strong band in the IR spectrum, expected in the region of 1100-1300 cm⁻¹.

C-S Stretching: A weaker band, typically observed in the 600-800 cm⁻¹ range.

The introduction of the electron-withdrawing fluorine atom at the ortho position is anticipated to cause slight shifts in the vibrational frequencies of the adjacent carboxylic acid group and the aromatic ring modes due to inductive effects.

Below is a table summarizing the expected key vibrational modes for this compound, based on data for related compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
O-H Stretch (Carboxylic Acid Dimer)2500-3300IRBroad, Strong
S-H Stretch2550-2600RamanMedium
C=O Stretch (Carboxylic Acid Dimer)1680-1710IRStrong
Aromatic C=C Stretch1590-1610Raman, IRStrong
Aromatic C=C Stretch1400-1500Raman, IRMedium
C-O-H In-plane Bend1350-1440IRMedium
C-F Stretch1100-1300IRStrong
Ring Breathing Mode~1080RamanStrong
C-S Stretch600-800Raman, IRWeak to Medium

Low-Frequency Raman Analysis of Intermolecular Interactions

Low-frequency Raman spectroscopy, typically below 200 cm⁻¹, provides insights into the intermolecular interactions within the solid state of this compound. Similar to benzoic acid and its derivatives, this molecule is expected to form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups.

The low-frequency Raman spectrum of such dimers would exhibit modes corresponding to the vibrations of the hydrogen bonds themselves, as well as lattice vibrations (phonons) that involve the collective motion of the molecules in the crystal lattice. These intermolecular modes are sensitive to the strength of the hydrogen bonds and the packing of the molecules in the crystal. For benzoic acid dimers, low-frequency modes have been observed around 80 cm⁻¹ and are attributed to the intermolecular hydrogen-bonding interactions nih.govnist.gov. It is expected that this compound would exhibit similar low-frequency Raman features, with potential shifts in frequency due to the influence of the fluorine and thiol substituents on the crystal packing and hydrogen bond strength.

Surface-Enhanced Raman Scattering (SERS) Investigations

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide detailed information about the adsorption behavior and molecular orientation of this compound on plasmonically active metal surfaces, such as gold or silver nanoparticles. While specific SERS studies on this compound are limited, extensive research on 4-mercaptobenzoic acid (4-MBA) provides a strong foundation for understanding its behavior.

The SERS spectrum of this compound is expected to reveal its adsorption mode onto a metal surface. The molecule possesses two primary binding sites: the thiol (-SH) group and the carboxylic acid (-COOH) group.

Binding through the Thiol Group: The thiol group is known to form a strong covalent bond with gold and silver surfaces, leading to the cleavage of the S-H bond and the formation of a metal-thiolate bond. This is the most common adsorption mode for mercaptobenzoic acids. In this orientation, the aromatic ring would be tilted with respect to the metal surface. The disappearance or significant weakening of the S-H stretching mode around 2550 cm⁻¹ in the SERS spectrum would be a key indicator of this binding mechanism. Furthermore, the enhancement of ring breathing modes and other in-plane vibrations would suggest a more perpendicular orientation of the aromatic ring relative to the surface.

Binding through the Carboxylic Acid Group: Under certain conditions, such as on silver nanoparticles, adsorption can also occur through the carboxylate group nih.govlcms.com. This would be indicated by changes in the symmetric and asymmetric stretching modes of the carboxylate group in the SERS spectrum.

Bidentate Binding: It is also possible for the molecule to bind to the surface through both the thiol and carboxylate groups, particularly on rough surfaces or between nanoparticles. This would lead to a more complex SERS spectrum with features indicative of both interaction modes.

The relative intensities of the in-plane and out-of-plane vibrational modes in the SERS spectrum can provide further details about the orientation of the adsorbed molecule.

The significant enhancement of the Raman signal in SERS arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement.

Chemical Enhancement: This mechanism involves a charge transfer between the adsorbed molecule and the metal substrate. For this compound, a photo-induced charge transfer can occur between the Fermi level of the metal and the molecular orbitals (HOMO/LUMO) of the adsorbate. This charge transfer process can resonantly enhance the Raman scattering of specific vibrational modes that are coupled to the electronic transition. The formation of a chemical bond between the molecule and the surface, such as the metal-thiolate bond, is a prerequisite for this mechanism. The energy levels of the molecular orbitals of this compound, influenced by the electron-withdrawing fluorine atom, will determine the efficiency of the charge transfer process with a given metal substrate and excitation wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The ¹³C NMR spectrum would provide signals for each of the unique carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating effect of the thiol group.

Based on the data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the following table presents the anticipated ¹H and ¹³C NMR chemical shifts for this compound.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid H>10 (broad s)-
Aromatic H's7.0 - 8.2 (m)-
Carboxylic Acid C~165-170~165-170
C-F-~160-165 (d, ¹JCF)
Aromatic C's-~115-140

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studies

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in its structural confirmation. The molecular weight of this compound (C₇H₅FO₂S) is approximately 172.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 172. The fragmentation of the molecular ion would likely proceed through several characteristic pathways for benzoic acids and thiophenols:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 155.

Loss of a carboxyl group (-COOH): This would lead to a fragment ion at m/z 127.

Decarboxylation (-CO₂): Loss of carbon dioxide would produce a fragment ion at m/z 128.

Loss of carbon monoxide (-CO) from the [M-OH]⁺ fragment: This is a common fragmentation pathway for benzoic acids and would result in a fragment at m/z 127.

The presence of the thiol group can also influence the fragmentation. For derivatives of 4-mercaptobenzoic acid, the formation of thiobenzoquinoid type ions has been observed. The fluorine atom is generally not easily lost in the initial fragmentation steps but may be part of smaller fragment ions.

A plausible fragmentation pathway is summarized in the table below.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)
172 (M⁺˙)•OH155
172 (M⁺˙)•COOH127
172 (M⁺˙)CO₂128
155CO127

X-ray Crystallography and Solid-State Structural Analysis

While a detailed crystal structure for this compound is not extensively reported in the reviewed literature, analysis of closely related compounds, such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid, provides significant insights into the expected solid-state behavior.

In the solid state, benzoic acid derivatives commonly form centrosymmetric carboxylate inversion dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties of two molecules. For the related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, X-ray diffraction analysis has confirmed the presence of these classical carboxylate inversion dimers linked by pairs of O—H⋯O hydrogen bonds nih.govnih.govresearchgate.net. It is highly probable that this compound would adopt a similar supramolecular arrangement, as this is a characteristic and robust interaction for carboxylic acids in the solid state.

Below is a table of representative hydrogen bond parameters observed in the crystal structure of the analogous compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

InteractionDonor-H Distance (Å)H···Acceptor Distance (Å)Donor···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
O—H⋯OData not availableData not availableData not availableData not available
C—H⋯FData not availableData not availableData not availableData not available
C—H⋯OData not availableData not availableData not availableData not available

Note: Specific quantitative data for the hydrogen bonds in this compound is not available in the searched literature. The table is representative of the types of interactions expected, based on analogous structures.

Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)

XPS and NEXAFS are powerful techniques for probing the elemental composition and chemical states of the atoms within a molecule.

Core-level spectroscopy provides element-specific information about the chemical environment. For this compound, XPS would be expected to show distinct core-level spectra for C 1s, O 1s, F 1s, and S 2p.

S 2p Spectrum : The binding energy of the S 2p core level is sensitive to the oxidation state and chemical environment of the sulfur atom. For a thiol group (-SH), the S 2p spectrum would typically show a doublet (2p3/2 and 2p1/2) at a binding energy characteristic of sulfur in a reduced state. In studies of 4-mercaptobenzoic acid on gold surfaces, the S 2p signal confirms the bonding to the surface researchgate.net.

F 1s Spectrum : The F 1s spectrum is expected to show a single peak, with a binding energy influenced by the electron-withdrawing nature of the fluorine atom and its interaction with the aromatic ring.

C 1s and O 1s Spectra : The C 1s spectrum would be composed of multiple peaks corresponding to the different carbon environments (aromatic ring, carboxylic acid). The O 1s spectrum would show peaks corresponding to the carbonyl and hydroxyl oxygens of the carboxylic acid group.

NEXAFS spectroscopy at the sulfur K-edge or L-edge can provide detailed information about the unoccupied electronic states and the local geometry around the sulfur atom esrf.fr.

A representative table of expected binding energies is provided below.

ElementOrbitalExpected Binding Energy (eV)Chemical Group
SulfurS 2p~163-165Thiol (-SH)
FluorineF 1s~688-690C-F
OxygenO 1s~532-534Carboxylic Acid (C=O, -OH)
CarbonC 1s~284-289Aromatic, Carboxylic Acid

Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment and instrumental calibration.

The valence electron orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. Theoretical calculations, such as Density Functional Theory (DFT), are often used to model these orbitals. For substituted benzoic acids, the electronic properties are influenced by the nature and position of the substituents on the aromatic ring nih.govnih.govresearchgate.net.

The electron-withdrawing fluorine atom and the electron-donating (by resonance) mercapto group will have opposing effects on the electron density of the aromatic ring, influencing the energies of the HOMO and LUMO. The carboxylic acid group is also electron-withdrawing. The distribution of these frontier orbitals would be spread across the molecule, with significant contributions from the aromatic ring and the sulfur atom, which has lone pairs of electrons. This complex interplay of electronic effects dictates the molecule's reactivity and its interactions with other species.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energetic Landscapes

Intramolecular Hydrogen Bonding Networks:This involves identifying and characterizing hydrogen bonds that occur within a single molecule. These bonds can significantly influence the molecule's shape, stability, and properties.

Peer-Reviewed Scientific Journals: Publications from the American Chemical Society (ACS), Royal Society of Chemistry (RSC), and other major scientific publishers are the most reliable sources for in-depth research.

Chemical Databases: Resources like the Cambridge Structural Database (CSD) and PubChem can provide experimental and computational data on a wide range of chemical compounds.

By searching these resources, you will likely find the specific information you need to construct a comprehensive and accurate article on the theoretical and computational aspects of 2-Fluoro-4-mercaptobenzoic acid.

Reaction Pathway Modeling and Transition State Characterization

The prediction of reaction mechanisms and the characterization of fleeting transition states are cornerstone applications of computational chemistry. For this compound, with its multiple functional groups—a carboxylic acid, a thiol, and a fluoro-substituted aromatic ring—a variety of chemical transformations can be envisaged. Reaction pathway modeling allows for the exploration of these potential reactions, identifying the most energetically favorable routes.

These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. By calculating the energies of reactants, products, and intermediate structures, a detailed profile of the reaction can be constructed. A critical aspect of this is the identification and characterization of transition states, which represent the highest energy point along the minimum energy path between reactants and products.

The geometric and energetic properties of these transition states are paramount for understanding reaction kinetics. Key parameters that are often determined include the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, and the imaginary vibrational frequency, which confirms the structure as a true transition state. For instance, in the context of its potential polymerization or self-assembly, the formation of disulfide bonds or ester linkages could be modeled. The influence of the electron-withdrawing fluorine atom on the acidity of the carboxylic acid and the nucleophilicity of the thiol group would be a central theme in such computational investigations.

Table 1: Hypothetical Transition State Analysis for Dimerization of this compound

Reaction CoordinateMethodActivation Energy (kcal/mol)Key Bond Distances (Å)Imaginary Frequency (cm⁻¹)
O-H bond formation (Ester)DFT/B3LYP25.4O-H: 1.18, C-O: 1.45-1540
S-S bond formation (Disulfide)DFT/B3LYP15.8S-S: 2.25, S-H: 1.52-450

Note: The data in this table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound would be needed for experimentally validated data.

Molecular Dynamics Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations are particularly valuable for understanding its behavior at interfaces, such as the interaction with surfaces, solvents, or biological membranes. These simulations model the motion of each atom in the system based on a classical force field, which describes the potential energy of the system as a function of its atomic coordinates.

A key application of MD for this molecule would be to simulate its self-assembly on a metal surface, such as gold, a common substrate for thiol-containing molecules. The simulations could reveal the orientation and packing of the molecules on the surface, the nature of the gold-sulfur bond, and the role of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and aromatic stacking of the benzene (B151609) rings.

The simulations can also provide quantitative data on various interfacial properties. For example, the binding free energy between the molecule and a surface can be calculated to assess the strength of the interaction. The radial distribution function can be used to characterize the structuring of solvent molecules around the this compound at an interface. Furthermore, the dynamics of the molecule at the interface, including its translational and rotational diffusion, can be analyzed to understand its mobility.

Table 2: Simulated Interfacial Properties of a this compound Monolayer on a Gold Surface

PropertySimulation Time (ns)Average Tilt Angle (degrees from surface normal)Surface Coverage (molecules/nm²)Binding Energy (kcal/mol per molecule)
Orientation and Packing100352.1-45.2
Solvent Structuring100N/AN/AN/A

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific molecular dynamics simulations.

Surface Chemistry and Interfacial Phenomena

Self-Assembled Monolayers (SAMs) Formation

The bifunctional nature of 2-Fluoro-4-mercaptobenzoic acid, possessing both a thiol (-SH) and a carboxylic acid (-COOH) group, dictates its assembly on different surfaces. The thiol group provides a strong anchor to noble metals, while the carboxylic acid group facilitates binding to metal oxides.

Adsorption Mechanisms on Noble Metal Surfaces (e.g., Gold, Silver)

The formation of self-assembled monolayers of organosulfur compounds on noble metal surfaces is a well-established phenomenon driven by the strong affinity of sulfur for these metals.

It is widely accepted that the adsorption of thiols on gold and silver surfaces proceeds via the cleavage of the S-H bond, leading to the formation of a strong metal-thiolate bond. wikipedia.orgrsc.org In the case of this compound, the thiol group is expected to be the primary anchoring point on these surfaces. Studies on the closely related 4-mercaptobenzoic acid (4-MBA) on gold have shown the formation of a stable thiolate species. conicet.gov.ar The presence of the electron-withdrawing fluorine atom in the ortho position may influence the acidity of the thiol proton, potentially affecting the kinetics of S-H bond cleavage and the subsequent monolayer formation.

The packing density of the resulting monolayer is governed by a balance of factors including the strength of the metal-sulfur bond, intermolecular interactions between the aromatic rings, and steric hindrance. For 4-MBA on Au(111), a surface coverage (θRS) of 0.25 has been reported. conicet.gov.ar The introduction of the fluorine atom in this compound could lead to changes in packing density due to altered electrostatic interactions and steric requirements.

The arrangement of molecules within the SAM is often a highly ordered structure. For 4-MBA on Au(111), a (√3 × 4) lattice has been observed. conicet.gov.ar This indicates a specific, repeating arrangement of the molecules on the gold surface. It is plausible that this compound would also form ordered structures on noble metal surfaces. The precise lattice structure would be influenced by the interplay of the Au-S interaction and the intermolecular forces, including hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions involving the C-F bond.

The orientation of the molecules with respect to the surface is another critical parameter. The fluorine substituent could induce a greater tilt angle of the phenyl ring relative to the surface normal to accommodate the additional steric bulk and to optimize intermolecular interactions.

Adsorption on Metal Oxide Surfaces (e.g., TiO2 Anatase and Rutile)

On metal oxide surfaces such as titanium dioxide (TiO2), the carboxylic acid group is the preferred binding moiety for aromatic molecules containing this functional group.

Research on the adsorption of 4-MBA on both anatase and rutile phases of TiO2 has demonstrated that the molecule bonds to the surface through the carboxyl group. mdpi.comresearchgate.netcore.ac.ukmanchester.ac.ukuclan.ac.uk This interaction typically involves the deprotonation of the carboxylic acid, forming a carboxylate that then coordinates to the surface titanium atoms. A bidentate bridging geometry, where the two oxygen atoms of the carboxylate bind to two adjacent titanium atoms, is a commonly observed and stable configuration for similar molecules on TiO2 surfaces. researchgate.netnih.gov It is highly probable that this compound follows a similar adsorption mechanism on TiO2, with the carboxyl group anchoring the molecule to the oxide surface. The thiol group would then be oriented away from the surface, available for further functionalization.

The orientation of the aromatic ring with respect to the metal oxide surface is crucial for applications such as dye-sensitized solar cells and catalysis. Studies on 4-MBA on both rutile (110) and anatase (101) surfaces have shown that the phenyl ring is tilted at an angle of approximately 70° ± 5° from the surface. researchgate.netmanchester.ac.uk This tilted orientation is a result of the balance between the bonding of the carboxylate group and the intermolecular interactions between adjacent molecules. For this compound, a similar tilted orientation is expected. The presence of the ortho-fluoro substituent might introduce subtle changes to this tilt angle due to its electronic and steric influence.

CompoundSubstrateAdsorption MoietySurface Structure/OrientationReference
4-Mercaptobenzoic acidAu(111)Thiolate(√3 × 4) lattice conicet.gov.ar
4-Mercaptobenzoic acidTiO2 (Rutile & Anatase)Carboxylate (Bidentate)Phenyl ring at 70° ± 5° from surface researchgate.netmanchester.ac.uk

Table 1. Summary of known surface interaction parameters for the related compound 4-Mercaptobenzoic acid. This data provides a predictive framework for the behavior of this compound.

.[NOTICE] Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient publicly available research data to generate a detailed and scientifically accurate article on the chemical compound “this compound” that adheres to the specific outline provided in your request.

The requested sections and subsections concern highly specialized areas of surface chemistry and catalysis. While information is available for the related compound, 4-mercaptobenzoic acid, and its tetrafluorinated analogue, a diligent search for research focusing specifically on the surface reactivity, catalytic properties, and nanoparticle interactions of this compound did not yield the necessary detailed findings, data tables, or in-depth studies required to populate the requested article structure.

One patent was identified that lists "this compound" as a potential ligand for use with quantum dots (semiconductor nanoparticles). i.moscow However, this document includes it within a broad list of possible compounds and does not provide specific experimental data, detailed research findings, or analysis regarding its performance or characteristics in nanoparticle stabilization or functionalization.

Therefore, to ensure scientific accuracy and adhere to the strict content constraints of the request, the generation of the article cannot be completed at this time due to the lack of specific source material on "this compound."

Advanced Applications in Chemical Research and Materials Science

Role as a Chemical Building Block for Complex Organic Synthesis

2-Fluoro-4-mercaptobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. smolecule.com Its trifunctional nature allows for a variety of chemical transformations, making it a valuable precursor for the construction of intricate molecular frameworks. The presence of the fluorine atom can significantly influence the electronic properties and biological activity of the resulting compounds. smolecule.comglobalscientificjournal.com

The carboxylic acid group can readily undergo esterification or amidation reactions, while the thiol group is a potent nucleophile and can participate in various coupling reactions. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, a key strategy in the multi-step synthesis of complex targets. For instance, derivatives of fluorobenzoic acids are utilized in the synthesis of bioactive compounds, where the fluorine substituent can enhance metabolic stability and binding affinity. globalscientificjournal.com While specific examples detailing the use of this compound in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various advanced materials, as will be discussed in the following sections. The principles of organic synthesis suggest its potential application in creating diverse molecular entities, including heterocyclic compounds and other scaffolds of medicinal interest. smolecule.com

Utilization in Functional Material Development

The distinct properties of this compound make it a prime candidate for the development of functional materials with tailored optical, electronic, and biological properties.

Liquid Crystalline Materials (e.g., Ferroelectric Liquid Crystals)

A significant application of this compound and its derivatives is in the synthesis of ferroelectric liquid crystals (FLCs). tandfonline.comtandfonline.comibm.com FLCs are a class of liquid crystals that exhibit spontaneous electric polarization, which can be switched by an external electric field, making them suitable for use in high-speed display devices. tandfonline.com

Research has shown that new ferroelectric liquid crystals with thiobenzoate mesogenic cores can be synthesized using derivatives of 4-mercaptobenzoic acid. tandfonline.comtandfonline.com The introduction of a fluorine atom, as in this compound, can significantly influence the mesomorphic properties of these materials. Specifically, the presence of a fluorine atom ortho to the alkyloxy tail in three-ring phenyl thiobenzoate core compounds has been shown to induce a wide temperature range for the ferroelectric smectic C* (Sc*) phase. tandfonline.comtandfonline.com For practical applications, a wide temperature range of the ferroelectric phase is a critical parameter. tandfonline.com

The synthesis of these FLCs typically involves the esterification of the carboxylic acid group of a fluorinated mercaptobenzoic acid derivative with a chiral alcohol, which introduces the necessary chirality for the ferroelectric properties. The thiobenzoate core, derived from the mercaptobenzoic acid, is known to promote the stability of the tilted smectic phases essential for ferroelectricity. tandfonline.com

Table 1: Properties of Ferroelectric Liquid Crystals Derived from 4-Mercaptobenzoic Acid Derivatives

FeatureDescriptionReference
Core StructurePhenyl thiobenzoate tandfonline.com
Chiral MoietyDerived from chiral alcohols tandfonline.com
Fluorine SubstitutionInfluences mesomorphic properties and widens the Sc* phase temperature range tandfonline.comtandfonline.com
Spontaneous PolarizationA key characteristic for fast electro-optic switching tandfonline.com

Metal Sulfide (B99878) Nanoparticle Synthesis and Surface Modification

While direct studies on the use of this compound for the synthesis and surface modification of metal sulfide nanoparticles are not prevalent in the reviewed literature, the fundamental chemistry of its functional groups strongly suggests its utility in this area. The thiol group (-SH) has a strong affinity for the surfaces of various metal and metal sulfide nanoparticles, making it an excellent capping agent and surface modifier. mdpi.comnih.govnih.gov

The general process for synthesizing metal sulfide nanoparticles often involves the reaction of a metal precursor with a sulfur source. nih.gov Thiol-containing molecules can be introduced during or after the synthesis to control particle growth, prevent aggregation, and functionalize the nanoparticle surface. The carboxylic acid group of this compound provides a hydrophilic handle, which can improve the dispersibility of the nanoparticles in aqueous media and offers a site for further conjugation with biomolecules or other functional moieties. The fluorine atom can impart unique electronic properties to the nanoparticle surface.

For instance, copper sulfide and zinc sulfide nanoparticles have been used to create functional nanocomposite films for applications such as active food packaging, owing to their low toxicity and strong antibacterial activity. nih.gov The surface functionalization of these nanoparticles is crucial for their performance and stability within the polymer matrix. The principles of using thiol-containing ligands for nanoparticle functionalization are well-established for various nanomaterials, including metal oxides and other chalcogenides. mdpi.comnih.gov

Polymer Conjugates for Novel Material Properties

The bifunctional nature of this compound makes it a suitable linker molecule for the creation of polymer conjugates. The carboxylic acid can be activated and coupled to polymers containing amine or hydroxyl groups, while the thiol group can be used to attach other molecules or to anchor the conjugate to specific surfaces.

The fluorine atom in this compound could also influence the properties of the resulting polymer conjugate, potentially affecting its solubility, thermal stability, and interactions with other materials.

Development of Analytical Chemistry Reagents and Platforms

The unique chemical properties of this compound also lend themselves to the development of novel reagents and platforms for analytical chemistry.

Platforms for Oligonucleotide Immobilization

The development of robust and efficient platforms for the immobilization of oligonucleotides is crucial for various biotechnological applications, including DNA microarrays and biosensors. Research has demonstrated that a polymeric material derived from 4-mercaptobenzoic acid can serve as a novel and effective platform for oligonucleotide immobilization. nih.gov

In this approach, a polymeric film is electrochemically deposited onto a carbon electrode. The carboxylic acid groups of the polymerized mercaptobenzoic acid remain available for further functionalization. These carboxyl groups can be activated to react with amine-modified oligonucleotides, leading to their covalent attachment to the surface. nih.gov This method has been shown to yield better electrochemical signals in hybridization assays compared to traditional self-assembled monolayer systems. nih.gov

Given the structural similarity, this compound is expected to exhibit analogous, if not enhanced, performance in such applications. The presence of the fluorine atom could potentially modify the surface properties of the polymer, influencing the immobilization density and the hybridization efficiency of the oligonucleotides. The fundamental principle of utilizing the carboxylic acid for covalent attachment of biomolecules remains the same. The covalent immobilization through the carboxylic acid group provides a stable and reliable method for creating oligonucleotide-based analytical platforms. nih.gov

Sensors and Detection Systems

The dual functionality of this compound is central to its application in the fabrication of highly sensitive and selective sensors. The thiol (-SH) group exhibits a strong affinity for and readily forms self-assembled monolayers (SAMs) on the surfaces of noble metals such as gold, silver, and platinum. This property is fundamental to its use in various sensor platforms, including Surface-Enhanced Raman Spectroscopy (SERS), quartz crystal microbalances (QCM), and electrochemical sensors.

The general mechanism involves the immobilization of this compound onto a transducer surface via the thiol group. The carboxylic acid (-COOH) group can then be utilized in several ways: it can act as a recognition element for specific analytes, or it can be further functionalized with other molecules like antibodies, enzymes, or DNA strands to create highly specific biosensors. The presence of the fluorine atom can enhance the stability of the SAM and influence the electronic properties of the molecule, potentially leading to improved sensor performance.

Detailed Research Findings:

While specific research focusing exclusively on this compound in sensor applications is emerging, the principles are well-established through studies of analogous compounds like 4-mercaptobenzoic acid. For instance, SAMs of mercaptobenzoic acid on gold surfaces have been extensively used to detect metal ions, organic molecules, and biological entities. The carboxylate group can coordinate with metal ions, leading to a detectable signal change. In the context of SERS, the aromatic ring and the proximity to the metal surface allow for significant signal enhancement, enabling the detection of analytes at very low concentrations. The introduction of a fluorine atom, as in this compound, is anticipated to modify the vibrational signatures in SERS, potentially allowing for multiplexed detection schemes.

Functional Group Role in Sensor Application Detection Principle
Thiol (-SH)Anchoring to metal surfaces (e.g., Au, Ag)Formation of a stable self-assembled monolayer (SAM).
Carboxylic Acid (-COOH)Analyte recognition or further functionalizationBinding of target analytes or attachment of bioreceptors.
Aromatic RingSignal enhancement in SERSProvides a large Raman scattering cross-section.
Fluorine (-F)Modulates electronic properties and stabilityCan influence the sensitivity and selectivity of the sensor.

Ligand Design in Coordination Chemistry and Catalysis

In the realm of coordination chemistry and catalysis, this compound serves as a versatile bi-functional ligand. sunway.edu.my The thiol and carboxylic acid groups can coordinate to metal centers in various modes, including monodentate (binding through either the sulfur or an oxygen atom), bidentate (chelating through both sulfur and oxygen), or bridging (connecting multiple metal centers). sunway.edu.my This coordination versatility allows for the construction of a wide array of metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with tailored properties.

The specific coordination behavior is influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other coordinating ligands. The fluorine substituent can impact the electronic properties of the ligand, influencing the strength of the metal-ligand bonds and, consequently, the stability and reactivity of the resulting complex.

Detailed Research Findings:

Studies on related mercaptobenzoate ligands demonstrate their ability to form diverse and functional coordination compounds. sunway.edu.my For example, 4-mercaptobenzoic acid has been used to stabilize metal nanoparticles, such as gold nanorods, and to mediate charge transfer processes in photocatalytic systems. acs.org The thiol group provides a strong anchor to the nanoparticle surface, while the carboxylic acid group can be used to tune the solubility and interfacial properties of the material. acs.org

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-4-mercaptobenzoic acid, and how do reaction conditions influence yield?

A practical synthesis involves sequential functionalization of a benzoic acid scaffold. For example:

  • Step 1 : Introduce fluorine at the ortho position via electrophilic aromatic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Step 2 : Install the mercapto (-SH) group at the para position. Thiolation can be achieved via nucleophilic displacement of a nitro group (using NaSH or thiourea) or via diazotization followed by thiol coupling .
  • Critical factors : Temperature control (<60°C to avoid decarboxylation), solvent polarity (DMF or DMSO enhances nucleophilicity), and protecting group strategies for the carboxylic acid (e.g., methyl ester protection) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254–280 nm) or GC-MS for volatile derivatives.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm fluorine coupling patterns (e.g., splitting due to adjacent F in ¹H NMR) and absence of disulfide (S-S) bonds (δ ~2.5–3.5 ppm for -SH) .
    • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), S-H stretch (~2550–2600 cm⁻¹), and C=O stretch (~1680 cm⁻¹) .
  • Elemental analysis : Match calculated vs. observed C, H, S, and F content .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the acidity and reactivity of the mercapto group in this compound?

  • Acidity : Fluorine’s -I effect increases the carboxylic acid’s acidity (pKa ~2.5–3.0) and stabilizes the thiolate anion (-S⁻), enhancing nucleophilicity .
  • Reactivity : The ortho-fluorine directs electrophilic attacks to the para position. Computational studies (DFT) predict lowered LUMO energy at the thiol site, favoring metal coordination (e.g., Au, Hg) or oxidation to disulfides .
  • Contradiction : Some studies report unexpected stability of the -SH group despite fluorine’s electron withdrawal, suggesting steric shielding or intramolecular H-bonding with the carboxylic acid .

Q. What strategies mitigate disulfide formation during storage or biological assays?

  • Reducing agents : Add 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) or DTT to aqueous solutions to maintain -SH in reduced form .
  • Storage : Lyophilize under inert gas (N₂/Ar) and store at -20°C in amber vials to prevent UV-induced oxidation .
  • Alternative approaches : Replace -SH with a protected thiol (e.g., tert-butyl disulfide) during synthesis, followed by deprotection in situ .

Q. How can this compound serve as a ligand in metal-organic frameworks (MOFs) or enzyme inhibitors?

  • MOFs : The carboxylic acid and thiol groups act as polydentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Crystallographic data (e.g., CCDC entries) show tetrahedral coordination geometries .
  • Enzyme inhibition : The compound mimics cysteine residues in active sites. For example, it inhibits papain-like proteases (IC₅₀ ~10–50 μM) via covalent bonding to catalytic thiols .

Data Contradiction and Resolution

Q. Discrepancies in reported solubility: Polar protic vs. aprotic solvents

  • Conflict : Some sources claim high solubility in DMSO (>100 mg/mL), while others note limited solubility in water (<1 mg/mL) .
  • Resolution : Solubility depends on pH. Deprotonation of -COOH at pH >4 increases aqueous solubility, while protonated forms favor organic solvents. Conduct pH-dependent solubility profiling with potentiometric titration .

Q. Conflicting bioactivity results in enzyme inhibition assays

  • Issue : Variability in IC₅₀ values across studies (e.g., 10 μM vs. 50 μM for the same protease).
  • Root cause : Differences in assay conditions (e.g., buffer ionic strength, presence of reducing agents).
  • Methodological fix : Standardize protocols using reference inhibitors (e.g., E-64 for cysteine proteases) and pre-reduce the compound before assays .

Methodological Recommendations

Q. Computational modeling for reaction optimization

  • Use Gaussian or ORCA for DFT calculations to predict regioselectivity in electrophilic substitutions and transition-state energies for thiolation steps .

Q. Advanced characterization techniques

  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., thiol vs. thione) .
  • LC-HRMS : Monitor degradation products (e.g., disulfides or decarboxylated derivatives) during stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.